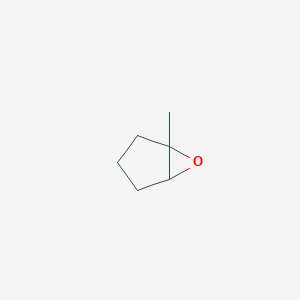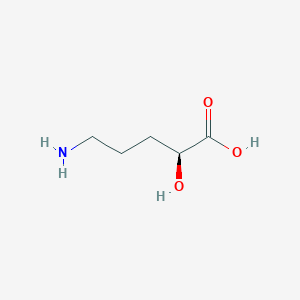
(S)-5-amino-2-hydroxypentanoic acid
Vue d'ensemble
Description
(S)-5-amino-2-hydroxypentanoic acid, also known as L-2-amino-5-hydroxyvaleric acid or L-AHDA, is a non-proteinogenic amino acid that is commonly found in various biological systems. It is known to have important physiological and biochemical effects, making it a subject of interest in scientific research.
Applications De Recherche Scientifique
Angiotensinogen-Cleaving Enzyme Inhibition : Novel polypeptide derivatives containing 5-amino-2,5-disubstituted-4-hydroxypentanoic acid residues are useful for inhibiting the action of the enzyme renin, which cleaves angiotensinogen (Mahanta & Suijlekom, 2007).
Pyruvate Kinase Alkylation : The synthesis and characterization of 4-hydroxypentanoic acid alanine thioether, related to the reaction of 5-chloro-4-oxo[3,5-3H]pentanoic acid with rabbit muscle pyruvate kinase, were studied (Chalkley & Bloxham, 1976).
Synthesis of L-2-Amino-5-arylpentanoic Acids : The synthesis and resolution of L-2-amino-5-arylpentanoic acids, important in the study of AM-toxins, were explored (Shimohigashi, Lee, & Izumiya, 1976).
Bacterial Metabolism Product : 5-hydroxy-L-norvaline (L-2-amino-5-hydroxypentanoic acid) was identified in cultures of Escherichia coli B, showcasing its role in bacterial metabolism (Hill, White, & Smith, 1993).
Precursors for Polyamides : Derivatives of 5-amino-5-deoxy-L-arabinonic acid, 5-amino-5-deoxy-D-xylonic acid, and (S)-5-amino-4-hydroxypentanoic acid were synthesized for use as precursors in the preparation of optically active polyamides (Zamora et al., 1996).
Inhibitors of Nitric Oxide Synthases : S-2-amino-5-azolylpentanoic acids related to L-ornithine were studied as inhibitors of nitric oxide synthases (Ulhaq et al., 1998).
HIV-Protease Assay : (2S,3S)-2-amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid was synthesized and used in a selective HIV-protease assay (Badalassi et al., 2002).
Antifungal Action : (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331, was studied for its antifungal action, specifically inhibiting homoserine dehydrogenase in Saccharomyces cerevisiae (Yamaki et al., 1990).
Synthesis of γ-Fluorinated α-Amino Acids : The synthesis of γ-fluorinated α-amino acids using 2-hydroxy-3-pinanone as an auxiliary was explored, including the synthesis of derivatives like (S)-2-amino-4-fluoro-4-pentenoic acid (Laue et al., 2000).
Drought Stress Response in Plants : The production of 5-hydroxynorvaline (2-amino-5-hydroxypentanoic acid) in C4 grasses in response to drought stress was investigated (Carmo-Silva et al., 2009).
Propriétés
IUPAC Name |
(2S)-5-amino-2-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c6-3-1-2-4(7)5(8)9/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBTVBUNSFJIIE-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





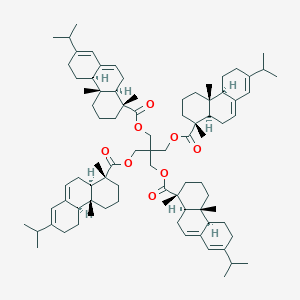
![(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide](/img/structure/B94707.png)
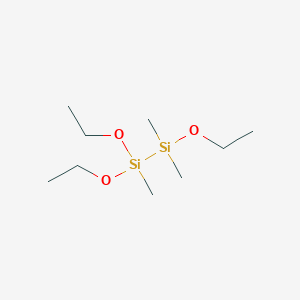

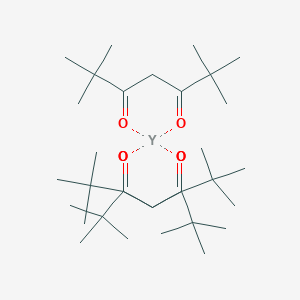

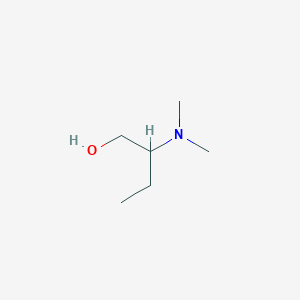
![1-Oxaspiro[3.5]nonane](/img/structure/B94716.png)
